N-(oxan-3-yl)furan-2-carboxamide
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Overview
Description
N-(oxan-3-yl)furan-2-carboxamide is an organic compound that features a furan ring and an oxane (tetrahydropyran) ring
Mechanism of Action
Target of Action
N-(oxan-3-yl)furan-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Specifically, this compound derivatives have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, the EGFR . The compound’s interaction with EGFR leads to changes in the receptor’s activity, which can result in the inhibition of cancer cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those related to EGFR signaling . EGFR is a key player in many cellular processes, including cell proliferation and survival . By inhibiting EGFR, this compound can disrupt these processes, leading to the inhibition of cancer cell growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of EGFR signaling . This can lead to a decrease in cancer cell proliferation and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s photodegradation in sunlit surface waters can be influenced by the presence of singlet oxygen and triplet chromophoric dissolved organic matter
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(oxan-3-yl)furan-2-carboxamide can be synthesized through the reaction of furan-2-carboxylic acid with oxan-3-amine. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: N-(oxan-3-yl)furan-2-amine.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-(oxan-3-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Comparison with Similar Compounds
Similar Compounds
- N-(oxan-4-yl)furan-3-carboxamide
- N-(oxan-2-yl)furan-2-carboxamide
- N-(oxan-3-yl)furan-3-carboxamide
Uniqueness
N-(oxan-3-yl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the furan and oxane rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(oxan-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(9-4-2-6-14-9)11-8-3-1-5-13-7-8/h2,4,6,8H,1,3,5,7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKWPHHIEUTQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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